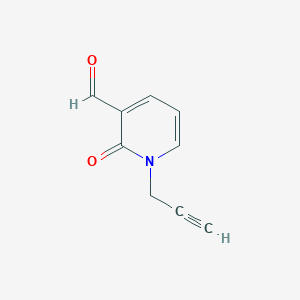

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE

Descripción

Propiedades

IUPAC Name |

2-oxo-1-prop-2-ynylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-2-5-10-6-3-4-8(7-11)9(10)12/h1,3-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZMTZQOKCCAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC=C(C1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen under visible light . This reaction does not require an external photosensitizer and proceeds under mild conditions, yielding the desired formamides in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of mild reaction conditions and the avoidance of hazardous reagents, are likely to be applied in scaling up the synthesis for industrial purposes.

Análisis De Reacciones Químicas

Types of Reactions

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Glycogen Phosphorylase Inhibition

One of the prominent applications of derivatives related to 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE is in the inhibition of glycogen phosphorylase (GP), an enzyme crucial for glucose metabolism. Research has shown that certain derivatives can act as effective inhibitors of GP, which is a target for diabetes treatment. A study synthesized 29 new derivatives and identified two lead compounds with IC50 values of 1.92 μM and 2.1 μM, demonstrating their potential as therapeutic agents for type 2 diabetes management .

Antimicrobial Activity

The compound's structural motifs have been linked to antimicrobial properties. The 2-pyridone core, found in many bioactive compounds, has been shown to participate in the synthesis of various antimicrobial agents. For instance, the synthesis of functionalized 2-pyridones has led to compounds exhibiting significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The development of new scaffolds incorporating the 2-pyridone structure aims to enhance antimicrobial efficacy through molecular hybridization strategies.

Anticancer Properties

Research has indicated that derivatives of 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE may possess anticancer properties. Studies have explored the cytotoxic effects of synthesized compounds on various cancer cell lines. For example, certain derivatives have shown promising results against pancreatic and gastric cancer cells through mechanisms involving apoptosis induction . The chelation properties of these compounds also contribute to their observed cytotoxicity.

Case Study: Glycogen Phosphorylase Inhibitors

In a detailed study published in PubMed, researchers designed a series of amide-based derivatives from the compound . The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influenced GP inhibition potency. The study emphasized the importance of molecular modifications in enhancing therapeutic efficacy against type 2 diabetes .

Case Study: Antimicrobial Activity

Another study focused on synthesizing novel compounds based on the 2-pyridone framework. Researchers employed multicomponent reactions to create derivatives that were screened for antimicrobial activity using broth microdilution methods. The results demonstrated effective inhibition against multiple bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Mecanismo De Acción

The mechanism of action of 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to the class of N-substituted pyridone derivatives. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|

| 2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carbaldehyde | C₉H₇NO₃ | Pyridone, aldehyde, propargyl | Propargyl enables click chemistry; aldehyde participates in Schiff base formation |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | C₁₂H₈ClF₃N₂OS | Pyrazole, trifluoromethyl, sulfide, aldehyde | Trifluoromethyl enhances lipophilicity; sulfide stabilizes ring conformation |

| 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₁₃H₁₀N₂O | Pyridone, benzyl, nitrile | Nitrile group facilitates nucleophilic addition; benzyl enhances π-π stacking |

Table 2: Computational and Experimental Data

Key Insights:

Reactivity : The propargyl group in the target compound distinguishes it from benzyl- or sulfide-substituted analogs, enabling unique cycloaddition pathways (e.g., with azides) .

Electronic Effects : The aldehyde group in the target compound lowers the HOMO-LUMO gap compared to the trifluoromethyl-substituted pyrazole analog, enhancing its electrophilicity .

Lumping Strategy : In computational models, pyridone derivatives with aldehyde groups are often "lumped" with other carbonyl-containing heterocycles due to similar charge distribution and reactivity profiles (e.g., in atmospheric or metabolic simulations) .

Actividad Biológica

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE, also known by its CAS number 2377033-28-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE is C₉H₇NO₂, with a molecular weight of 161.16 g/mol. Its structure features a dihydropyridine core, which is significant in medicinal chemistry due to the diverse biological activities associated with pyridine derivatives.

Biological Activity Overview

Research into the biological activity of this compound reveals its potential in several therapeutic areas:

- Anticancer Activity : Compounds with similar structures have shown promising anticancer properties. For instance, derivatives of dihydropyridine have been reported to inhibit cancer cell proliferation in vitro, indicating that 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE may exhibit similar effects.

- Enzyme Inhibition : Studies have indicated that related compounds can act as inhibitors for various kinases and enzymes. For example, certain dihydropyridine derivatives have demonstrated inhibitory effects on p38 MAP kinase with IC₅₀ values as low as 0.07 µM . Such enzyme inhibition can be crucial in the development of treatments for inflammatory diseases and cancers.

- Neuroprotective Effects : Some dihydropyridine derivatives are noted for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several studies have examined the biological activity of compounds structurally related to 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE:

- Study on Anticancer Activity : A recent study investigated the effects of a series of dihydropyridine derivatives on various cancer cell lines. The results indicated that these compounds inhibited cell growth significantly, with some exhibiting IC₅₀ values below 10 µM .

- Enzyme Inhibition Study : Another research focused on the inhibition of p38 MAP kinase by new dihydropyridine derivatives. The study reported several compounds with strong inhibitory activities and suggested that modifications to the dihydropyridine scaffold could enhance potency .

Data Table

Q & A

Q. What are the recommended synthetic routes for 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a two-step process:

Alkyne Functionalization : Introduce the prop-2-yn-1-yl group via nucleophilic substitution or metal-catalyzed coupling (e.g., Sonogashira coupling) to a pyridinone precursor.

Aldehyde Formation : Oxidize the 3-hydroxymethyl group using mild oxidizing agents (e.g., MnO₂ or TEMPO/oxone) to avoid over-oxidation .

- Critical Parameters :

- Temperature control (<60°C) to prevent alkyne decomposition.

- Solvent selection (e.g., DMF for solubility vs. THF for milder conditions).

- Yield Optimization : Pilot small-scale reactions with varying catalyst loadings (0.5–5 mol%) and monitor via TLC/HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and alkyne proton (δ 2.5–3.0 ppm). Use DEPT-135 to identify CH₂/CH₃ groups .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) .

- X-ray Crystallography : Resolve spatial arrangement, particularly the dihedral angle between the pyridinone ring and aldehyde moiety .

Q. What stability concerns arise during storage and handling of this compound?

- Methodological Answer :

- Degradation Pathways :

- Aldehyde oxidation to carboxylic acid under aerobic conditions.

- Alkyne polymerization at elevated temperatures.

- Mitigation Strategies :

- Store under inert gas (N₂/Ar) at –20°C in amber vials.

- Add stabilizers (e.g., BHT for radical inhibition) .

Q. How can researchers assess the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Model Reaction : React with primary amines (e.g., benzylamine) to form Schiff bases.

- Kinetic Monitoring : Use in-situ FTIR or UV-Vis to track imine formation (λmax ~280 nm).

- Steric Effects : Compare reactivity with bulkier amines (e.g., tert-butylamine) to evaluate steric hindrance at the aldehyde site .

Advanced Research Questions

Q. What catalytic systems enhance the compound’s utility in multicomponent reactions (MCRs)?

- Methodological Answer :

- Catalyst Screening : Test transition-metal complexes (e.g., Pd/Cu for alkyne activation) and organocatalysts (e.g., proline derivatives for asymmetric induction).

- Case Study : Use in Ugi-type MCRs with isocyanides and carboxylic acids. Optimize solvent polarity (e.g., MeCN vs. toluene) to balance reactivity and selectivity .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

- Methodological Answer :

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G* level.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites for host-guest interactions .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess aggregation propensity .

Q. How to resolve contradictions in reported solubility data across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.5).

- Technique Comparison : Cross-validate nephelometry (turbidity) vs. gravimetry for solubility quantification .

Q. What green chemistry approaches minimize waste in large-scale syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.